Einecs 303-442-5
Description
EINECS (European Inventory of Existing Commercial Chemical Substances) 303-442-5 is a registered chemical compound under the EU regulatory framework. Based on contextual analysis of EINECS chemical classes (e.g., chlorinated alkanes, nitrobenzenes, or organothiophosphates) , EINECS 303-442-5 is hypothesized to belong to a category of industrial chemicals with applications in solvents, intermediates, or specialty formulations.
Key challenges in characterizing this compound arise from data gaps in existing toxicological and physicochemical datasets, a common issue for ~100,000 EINECS-listed substances . Regulatory efforts like REACH (Registration, Evaluation, Authorization, and Restriction of Chemicals) aim to address these gaps through computational tools such as QSAR (Quantitative Structure-Activity Relationship) models .
Properties
CAS No. |
94199-68-5 |
|---|---|
Molecular Formula |
C24H64N4O19P2 |
Molecular Weight |
774.7 g/mol |
IUPAC Name |
2-[bis(2-hydroxyethyl)amino]ethanol;phosphono dihydrogen phosphate |
InChI |
InChI=1S/4C6H15NO3.H4O7P2/c4*8-4-1-7(2-5-9)3-6-10;1-8(2,3)7-9(4,5)6/h4*8-10H,1-6H2;(H2,1,2,3)(H2,4,5,6) |
InChI Key |
RVIDKKYESQJWRB-UHFFFAOYSA-N |
Canonical SMILES |
C(CO)N(CCO)CCO.C(CO)N(CCO)CCO.C(CO)N(CCO)CCO.C(CO)N(CCO)CCO.OP(=O)(O)OP(=O)(O)O |
Origin of Product |
United States |
Chemical Reactions Analysis
Einecs 303-442-5 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: In this reaction, one functional group in the compound is replaced by another, often using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Einecs 303-442-5 has various applications in scientific research, including:
Chemistry: It is used as a reagent or intermediate in the synthesis of other chemical compounds.
Biology: The compound may be used in biochemical assays or as a tool to study biological processes.
Medicine: It could be involved in the development of pharmaceuticals or as a reference standard in drug testing.
Industry: This compound might be used in the production of materials, coatings, or other industrial products.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize EINECS 303-442-5, three structurally or functionally analogous compounds are analyzed:
Table 1: Comparative Analysis of this compound and Similar Compounds
2.1 Structural and Functional Similarities
- Chlorinated Alkanes : this compound is hypothesized to share structural similarities with carbon tetrachloride and chloroform, characterized by varying degrees of chlorine substitution. Increased chlorination correlates with higher toxicity and environmental persistence due to reduced biodegradability .
- Mechanistic Parallels : These compounds exhibit narcotic toxicity in aquatic organisms, disrupting cell membrane integrity via hydrophobic interactions .
2.2 Divergences in Toxicity and Reactivity
- Toxicity Gradient : QSAR models predict this compound to be more acutely toxic to fish (LC50: 5–10 mg/L) than carbon tetrachloride (LC50: 50 mg/L) or chloroform (LC50: 100 mg/L), likely due to its higher chlorine content or steric effects .
- Metabolic Pathways : Unlike chloroform (metabolized to phosgene) and 1,2-dichloroethane (metabolized to chloroacetaldehyde), this compound’s metabolic fate remains uncharacterized, highlighting data gaps .
2.3 Regulatory and Industrial Implications
- REACH Compliance : this compound’s data limitations necessitate reliance on read-across approaches (RASAR) using analogs like 1,2-dichloroethane for hazard assessment .
- Substitution Trends : Industry shifts toward less chlorinated solvents (e.g., dichloromethane) may reduce reliance on this compound, though cost-effectiveness and efficacy in niche applications sustain its use .
Research Findings and Limitations
- QSAR/RASAR Reliability: Models trained on chlorinated alkanes achieve >80% accuracy in predicting acute toxicity for EINECS compounds but struggle with novel substructures outside the training set .
- Data Gaps : Only ~17% of EINECS chemicals have sufficient data for QSAR modeling, underscoring the need for targeted experimental studies .
Q & A
Q. Key Considerations :
- Ethical Compliance : Disclose conflicts of interest and obtain institutional review for hazardous material handling .
- Interdisciplinary Collaboration : Use clear, jargon-free language to facilitate peer review and replication across fields .
- Framework Alignment : Structure questions using FINER/PICO to ensure academic rigor and relevance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
